molecular formula C8H9ClN2O2 B13647224 Methyl 2-chloro-3-(methylamino)isonicotinate

Methyl 2-chloro-3-(methylamino)isonicotinate

Cat. No.: B13647224
M. Wt: 200.62 g/mol
InChI Key: YAKMZAPLNFYKRY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(methylamino)isonicotinate is an organic compound with the molecular formula C₈H₉ClN₂O₂ It is a derivative of isonicotinic acid and is characterized by the presence of a chloro group and a methylamino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-(methylamino)isonicotinate typically involves the reaction of isonicotinic acid with thionyl chloride to introduce the chloro group. This is followed by the methylation of the amino group using methyl iodide in the presence of a base such as sodium carbonate. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(methylamino)isonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group can yield amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted isonicotinates depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Amines derived from the reduction of the nitro group.

Scientific Research Applications

Methyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-chloro-3-(methylamino)isonicotinate exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Methyl isonicotinate
  • Methyl 3-amino-2-chloroisonicotinate
  • Methyl nicotinate

Comparison

Methyl 2-chloro-3-(methylamino)isonicotinate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical reactivity and biological activity. Compared to Methyl isonicotinate, it has enhanced nucleophilicity and potential for forming diverse derivatives. Methyl 3-amino-2-chloroisonicotinate lacks the methylamino group, making it less versatile in certain synthetic applications. Methyl nicotinate, while similar in structure, does not possess the chloro group, limiting its reactivity in substitution reactions.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-5(8(12)13-2)3-4-11-7(6)9/h3-4,10H,1-2H3

InChI Key

YAKMZAPLNFYKRY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1Cl)C(=O)OC

Origin of Product

United States

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